molecular formula C18H22N4O3S B6442265 N-methyl-N-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine CAS No. 2549005-63-0

N-methyl-N-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine

Cat. No.: B6442265
CAS No.: 2549005-63-0
M. Wt: 374.5 g/mol
InChI Key: AWVJZTKQWOIZBV-UHFFFAOYSA-N
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Description

N-methyl-N-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazole ring, the piperidine ring, and the benzothiazole ring, followed by their subsequent coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-methyl-N-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more versatile in its applications.

Properties

IUPAC Name

N-methyl-N-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-13-11-14(19-25-13)12-22-9-7-15(8-10-22)21(2)18-16-5-3-4-6-17(16)26(23,24)20-18/h3-6,11,15H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVJZTKQWOIZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCC(CC2)N(C)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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